Benzophenone, 4-chloro-, oxime
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Overview
Description
Benzophenone, 4-chloro-, oxime: is an organic compound that belongs to the class of oximes. It is derived from benzophenone, a widely used chemical in various industries. The addition of a chloro group at the 4-position and the oxime functional group makes this compound unique and valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Oxime: Benzophenone, 4-chloro-, oxime can be synthesized by reacting 4-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide.
Beckmann Rearrangement: Another method involves the Beckmann rearrangement, where the oxime is converted to an amide using acidic conditions.
Industrial Production Methods: Industrial production often employs the Beckmann rearrangement due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzophenone, 4-chloro-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: Reduction of the oxime group can lead to the formation of amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Amides: Formed through Beckmann rearrangement.
Nitriles: Result from oxidation reactions.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Amides: Benzophenone, 4-chloro-, oxime is used in the synthesis of amides through the Beckmann rearrangement.
Ligand in Coordination Chemistry: The oxime group can act as a ligand, forming complexes with metal ions.
Biology and Medicine:
Photophysical Probes: Benzophenone derivatives are used as photophysical probes to study peptide-protein interactions.
Drug Development: The compound’s derivatives are explored for potential therapeutic applications.
Industry:
Polymer Production: Used in the production of polymers such as Nylon 6 through the Beckmann rearrangement of cyclohexanone oxime.
Agricultural Chemicals: Employed in the synthesis of fungicides and herbicides.
Mechanism of Action
The primary mechanism of action for Benzophenone, 4-chloro-, oxime involves the Beckmann rearrangement . In this reaction, the oxime group is converted to an amide under acidic conditions. The mechanism includes the following steps :
Protonation: The oxime oxygen is protonated by an acid.
Migration: An alkyl or aryl group migrates from the carbon to the nitrogen, forming a nitrilium ion.
Solvolysis: The nitrilium ion is attacked by water, leading to the formation of an amide.
Comparison with Similar Compounds
Benzophenone Oxime: Lacks the chloro group, making it less reactive in substitution reactions.
4-Chlorobenzophenone: Lacks the oxime group, limiting its applications in amide synthesis.
Cyclohexanone Oxime: Used in the production of Nylon 6, similar to Benzophenone, 4-chloro-, oxime.
Uniqueness:
- The presence of both the chloro and oxime groups in this compound makes it versatile for various chemical reactions and applications. Its ability to undergo Beckmann rearrangement efficiently is a significant advantage .
Properties
CAS No. |
38032-14-3 |
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Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
(NZ)-N-[(4-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13- |
InChI Key |
NIMKUYDSEKAHMG-SQFISAMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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